5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
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Overview
Description
5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . Another approach includes the nucleophilic displacement of chloromethyl derivatives with methyl amine, followed by reaction with acid analogues in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and survival pathways . The compound binds to these kinases, blocking their activity and thereby inhibiting the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Similar in structure but with a pyrazine ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]quinoxaline: Contains a quinoxaline ring and exhibits antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its biological activities in medicinal chemistry.
Uniqueness
5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
1784339-39-4 |
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Molecular Formula |
C6H5FN4 |
Molecular Weight |
152.13 g/mol |
IUPAC Name |
5-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
InChI |
InChI=1S/C6H5FN4/c7-4-2-1-3-5-9-10-6(8)11(4)5/h1-3H,(H2,8,10) |
InChI Key |
DZUZEUJRARHGBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)F)N |
Origin of Product |
United States |
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